2-[(Dimethylamino)methylidene]-5-(thiophen-2-yl)cyclohexane-1,3-dione
Overview
Description
2-[(Dimethylamino)methylidene]-5-(thiophen-2-yl)cyclohexane-1,3-dione is a heterocyclic compound that features a cyclohexane ring substituted with a dimethylamino group and a thiophene ring
Preparation Methods
The synthesis of 2-[(Dimethylamino)methylidene]-5-(thiophen-2-yl)cyclohexane-1,3-dione typically involves the reaction of 5,5-dimethylcyclohexane-1,3-dione with dimethylformamide-dimethylacetal (DMF-DMA) in dry xylene. The reaction mixture is refluxed for 2 hours, then cooled, and the resulting solid is recrystallized from ethanol . The yield of this reaction is approximately 71%, and the melting point of the product is 94°C .
Chemical Reactions Analysis
2-[(Dimethylamino)methylidene]-5-(thiophen-2-yl)cyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Scientific Research Applications
2-[(Dimethylamino)methylidene]-5-(thiophen-2-yl)cyclohexane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of 2-[(Dimethylamino)methylidene]-5-(thiophen-2-yl)cyclohexane-1,3-dione involves its interaction with specific molecular targets. For instance, in the context of its anti-diabetic properties, the compound forms complexes with iron ions in the active site of enzymes, inhibiting their activity and thereby exerting its biological effects .
Comparison with Similar Compounds
Similar compounds to 2-[(Dimethylamino)methylidene]-5-(thiophen-2-yl)cyclohexane-1,3-dione include other cyclohexane-1,3-dione derivatives and thiophene-containing compounds. These compounds share structural similarities but differ in their specific substituents and functional groups, which can significantly affect their chemical and biological properties. For example:
5,5-Dimethylcyclohexane-1,3-dione: Lacks the dimethylamino and thiophene groups, resulting in different reactivity and applications.
Thiophene-2-carboxaldehyde: Contains the thiophene ring but lacks the cyclohexane-1,3-dione structure, leading to different chemical behavior.
Properties
IUPAC Name |
2-(dimethylaminomethylidene)-5-thiophen-2-ylcyclohexane-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2S/c1-14(2)8-10-11(15)6-9(7-12(10)16)13-4-3-5-17-13/h3-5,8-9H,6-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKHSAKMCQUWJQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1C(=O)CC(CC1=O)C2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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